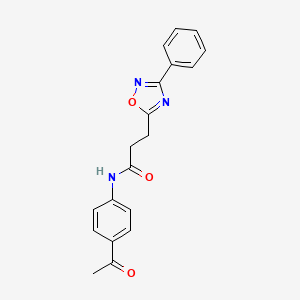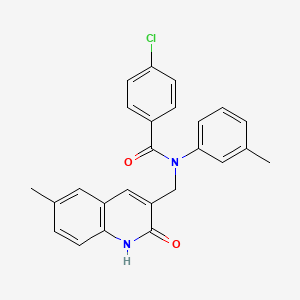
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide, also known as HQMMA, is a chemical compound that has gained significant attention in scientific research. It is a pivaloyloxymethyl ester derivative of hydroxyquinoline, which has been synthesized using various methods. HQMMA has shown promising results in various biological applications, including as an anticancer agent, an antibacterial agent, and an antiviral agent.
作用機序
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific interactions with its targets would depend on the exact biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound could potentially have a variety of molecular and cellular effects.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for biological studies. Additionally, this compound has shown promising results in various biological applications, making it a potential candidate for further research. However, this compound also has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the research of N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound can help to optimize its biological activity and improve its potential for clinical applications. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosage and administration route for potential clinical applications. Additionally, further studies can be conducted to investigate the potential of this compound as an antiviral agent against other viruses.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide can be synthesized using various methods. One of the most common methods is the reaction of 2-hydroxy-3-quinolinecarboxaldehyde and N-methylpivaloylamide in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the reaction of 2-hydroxy-3-quinolinecarboxylic acid with N-methylpivaloylamide in the presence of a coupling agent or the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with N-methylpivaloyl chloride in the presence of a base.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide has shown promising results in various biological applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Additionally, this compound has been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
N,2,2-trimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15(20)18(4)10-12-9-11-7-5-6-8-13(11)17-14(12)19/h5-9H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFUTUUPPGFSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)

![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
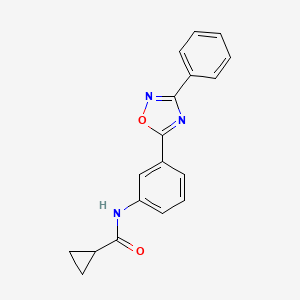
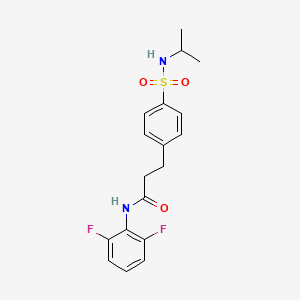
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
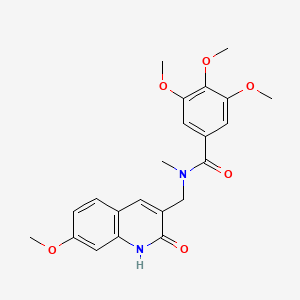
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)
